Dichlorobis(triphenylphosphine)cobalt(II)

Übersicht

Beschreibung

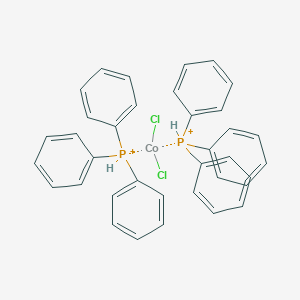

Dichlorobis(triphenylphosphine)cobalt(II) (CAS 14126-40-0) is a coordination compound with the molecular formula C₃₆H₃₀Cl₂CoP₂ and a molecular weight of 393.13 g/mol . It consists of a cobalt(II) center coordinated by two chloride ligands and two triphenylphosphine (PPh₃) groups. This complex is typically a solid and is utilized in catalysis and materials science research, though specific application details are sparse in available literature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(triphenylphosphine)cobalt(II) can be synthesized through the reaction of cobalt(II) chloride with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving cobalt(II) chloride in a suitable solvent such as ethanol or methanol, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for dichlorobis(triphenylphosphine)cobalt(II) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with considerations for scaling up the process. This includes maintaining an inert atmosphere and using larger quantities of reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis(triphenylphosphine)cobalt(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of cobalt.

Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.

Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides.

Common Reagents and Conditions

Common reagents used in reactions with dichlorobis(triphenylphosphine)cobalt(II) include:

Oxidizing agents: Such as hydrogen peroxide or oxygen.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substituting agents: Such as halide salts (e.g., sodium bromide, sodium iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can lead to the formation of cobalt(III) complexes.

Reduction: Can result in the formation of cobalt(I) complexes or metallic cobalt.

Substitution: Can produce dichlorobis(triphenylphosphine)cobalt(II) derivatives with different halides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Dichlorobis(triphenylphosphine)cobalt(II) features cobalt in the +2 oxidation state, coordinated to two chloride ions and two triphenylphosphine ligands. The compound typically appears as a blue-green solid and exhibits the following key properties:

- Molecular Formula : C₁₈H₁₅Cl₂CoP₂

- Molar Mass : 392.35 g/mol

- Solubility : Soluble in polar organic solvents like tetrahydrofuran and dichloromethane, but insoluble in water.

- Magnetic Properties : It is paramagnetic due to unpaired electrons in the cobalt ion's d-orbitals.

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) is primarily utilized as a catalyst in several organic reactions. Its ability to facilitate chemical transformations makes it invaluable in synthetic chemistry.

Key Reactions

- Hydrovinylation of Styrene : This reaction involves the addition of vinyl groups to styrene, enhancing the production of various polymers.

- Epoxidation Reactions : The compound effectively catalyzes the conversion of alkenes to epoxides, which are crucial intermediates in organic synthesis.

- Cross-Coupling Reactions : It is employed in coupling reactions such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds.

- Three-Component Coupling Reactions : These reactions enable the formation of complex molecules from three different reactants, showcasing its versatility.

Table 1: Summary of Catalytic Applications

| Reaction Type | Description | Key Products |

|---|---|---|

| Hydrovinylation | Addition of vinyl groups to styrene | Vinyl-styrene copolymers |

| Epoxidation | Conversion of alkenes to epoxides | Epoxy compounds |

| Cross-Coupling | Formation of carbon-carbon bonds | Biaryl compounds |

| Three-Component Coupling | Synthesis from three reactants | Complex organic molecules |

Material Science Applications

In material science, Dichlorobis(triphenylphosphine)cobalt(II) plays a role in synthesizing advanced materials, including:

- Nanomaterials : Its catalytic properties facilitate the creation of nanoparticles with specific functionalities.

- Polymers : The compound is used in polymerization processes, contributing to the development of new polymeric materials with enhanced properties.

Biological Studies

While Dichlorobis(triphenylphosphine)cobalt(II) does not directly interact with biological systems, it serves as a model compound for studying cobalt's role in biological processes. Research has focused on:

- Cobalt Interactions : Investigating how cobalt complexes influence biomolecular interactions.

- Catalytic Mechanisms : Understanding the mechanistic pathways through which cobalt catalysts operate in biological-like environments.

Case Studies

-

Hydrovinylation Study :

- A study demonstrated that using Dichlorobis(triphenylphosphine)cobalt(II) as a catalyst significantly increased the yield and rate of hydrovinylation reactions compared to traditional methods. The results indicated an enhancement in polymer properties due to better control over molecular weight distribution.

-

Epoxidation Efficiency :

- Research highlighted that this compound effectively catalyzed epoxidation with high selectivity and yield under mild conditions. The study compared different cobalt catalysts and found that Dichlorobis(triphenylphosphine)cobalt(II) outperformed others in terms of reaction rate and product purity.

Wirkmechanismus

The mechanism by which dichlorobis(triphenylphosphine)cobalt(II) exerts its effects is primarily through its role as a catalyst. The cobalt center can undergo various oxidation states, facilitating electron transfer processes that drive chemical reactions. The triphenylphosphine ligands stabilize the cobalt center and modulate its reactivity. The chloride ligands can be easily substituted, allowing for the formation of reactive intermediates that participate in catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The compound belongs to a family of transition metal complexes with the general formula MCl₂(PPh₃)₂ , where M = Co, Ni, Pd, or Pt . Key structural and molecular data are summarized below:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Metal Content |

|---|---|---|---|---|

| Dichlorobis(triphenylphosphine)cobalt(II) | 14126-40-0 | C₃₆H₃₀Cl₂CoP₂ | 393.13 | Co: 15.0% |

| Dichlorobis(triphenylphosphine)nickel(II) | 14264-16-5 | C₃₆H₃₀Cl₂NiP₂ | 654.17 | Ni: 8.97% |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Pd: 15.1% |

| cis-Dichlorobis(triphenylphosphine)platinum(II) | 15604-36-1 | C₃₆H₃₀Cl₂P₂Pt | 790.56 | Pt: 24.7% |

Key Observations :

- Molecular weight increases with the atomic mass of the metal (Co < Ni < Pd < Pt).

- Platinum complexes exhibit the highest metal content, reflecting their use in high-value applications like catalysis .

Physical Properties

Key Observations :

- Platinum complexes exhibit higher thermal stability (melting point ≥300°C), making them suitable for high-temperature reactions .

- Nickel and cobalt complexes may decompose under heat, releasing toxic gases like CO, Cl₂, and metal oxides .

Key Observations :

- Palladium and platinum complexes dominate industrial catalysis due to their efficiency in bond-forming reactions .

- Nickel and cobalt analogs are less commonly reported, possibly due to lower catalytic activity or stability .

Key Observations :

- Nickel(II) complexes pose significant carcinogenic and allergenic risks, requiring stringent safety protocols .

- Platinum complexes, while less toxic, still demand careful handling due to irritant properties .

Market and Commercial Availability

Key Observations :

Biologische Aktivität

Dichlorobis(triphenylphosphine)cobalt(II) (CoCl2(PPh3)2) is a coordination compound that has garnered attention for its potential biological activity, particularly in the context of catalysis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CoCl2(PPh3)2

- Appearance : Blue-green solid

- Solubility : Soluble in polar organic solvents (e.g., tetrahydrofuran, dichloromethane), insoluble in non-polar solvents (e.g., hexane).

- Magnetic Properties : Paramagnetic due to unpaired electrons in cobalt's d-orbitals.

- Stability : Relatively stable as a solid but can oxidize slowly in air.

Dichlorobis(triphenylphosphine)cobalt(II) primarily functions as a catalyst in various organic reactions. Its biological activity can be attributed to the following characteristics:

Catalytic Applications

Dichlorobis(triphenylphosphine)cobalt(II) has been extensively studied for its catalytic properties. Key applications include:

| Reaction Type | Description |

|---|---|

| Hydrogenation | Catalyzes the reduction of alkenes and alkynes. |

| Isomerization | Alters the position of double bonds in alkenes. |

| Cross-Coupling Reactions | Facilitates Kumada cross-coupling reactions, forming new carbon-carbon bonds. |

| Addition Reactions | Catalyzes the addition of methylene chloride to 1-olefins. |

| Methoxylation Reactions | Works with tin(II) chloride for methoxylation of allylic alcohols. |

Case Studies

-

Catalytic Efficacy in Organic Synthesis :

A study demonstrated that Dichlorobis(triphenylphosphine)cobalt(II) effectively catalyzed the hydrogenation of various unsaturated compounds, showcasing its potential for synthesizing pharmaceuticals and fine chemicals . -

Biomimetic Studies :

Research exploring biomimetic reactions indicated that cobalt complexes could mimic enzymatic processes, suggesting a role in developing new therapeutic agents based on cobalt's catalytic properties. -

Environmental Impact Studies :

Investigations into the environmental stability of cobalt complexes revealed that while Dichlorobis(triphenylphosphine)cobalt(II) is relatively stable, its slow oxidation in air may lead to environmental concerns regarding cobalt release into ecosystems.

Safety and Hazards

Dichlorobis(triphenylphosphine)cobalt(II) is classified as a health hazard. Exposure may pose risks such as:

- Potential carcinogenic effects.

- Toxicity associated with cobalt compounds.

Safety precautions should be taken when handling this compound, including using appropriate personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dichlorobis(triphenylphosphine)cobalt(II), and how do reaction conditions influence product purity?

Answer: The compound is synthesized via ligand substitution, typically by reacting cobalt(II) chloride (CoCl₂) with triphenylphosphine (PPh₃) in a 1:2 molar ratio under anhydrous, inert conditions. Solvent selection critically impacts crystallinity: ethanol yields microcrystalline products, while tetrahydrofuran (THF) produces amorphous materials. Purity (>97%) is confirmed through elemental analysis and IR spectroscopy, with characteristic ν(Co-Cl) bands at 280–300 cm⁻¹ .

| Solvent | Reaction Time | Crystallinity | Purity |

|---|---|---|---|

| Ethanol | 4–6 hours | High | >98% |

| THF | 2–3 hours | Low | >97% |

Q. Which spectroscopic and structural characterization methods are most effective for verifying the coordination geometry of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Single-crystal X-ray diffraction confirms a distorted tetrahedral geometry, with Co-Cl bond lengths averaging 2.23 Å and Co-P distances of 2.29 Å . Magnetic susceptibility measurements (μeff ≈ 2.5–3.0 BM) support a high-spin d⁷ configuration. IR spectroscopy identifies key ligand vibrations (e.g., PPh₃ bands at 1,090–1,130 cm⁻¹), while UV-Vis spectra show d-d transitions at 500–600 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic moments for Dichlorobis(triphenylphosphine)cobalt(II) across studies?

Answer: Discrepancies arise from:

- Measurement techniques: Gouy balance vs. SQUID magnetometer (differences in sensitivity to paramagnetic impurities).

- Hydration states: Anhydrous vs. hydrated forms exhibit distinct magnetic behaviors.

- Temperature dependence: Data collected at 298 K vs. 77 K may vary due to spin-state changes.

Methodological recommendations:

- Perform X-ray diffraction to confirm hydration status .

- Standardize measurements at 298 K under nitrogen atmosphere.

- Apply diamagnetic corrections using Pascal’s constants for ligand contributions .

Q. What computational methods are suitable for probing the electronic structure and catalytic mechanisms of Dichlorobis(triphenylphosphine)cobalt(II)?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model the electronic structure, revealing a HOMO localized on cobalt and a LUMO on chloride ligands. Mechanistic studies of catalytic cycles (e.g., alkene hydrogenation) require:

- Geometry optimization of intermediates.

- Transition state analysis using nudged elastic band (NEB) methods.

- Solvent effects modeled via COSMO-RS .

Q. How should researchers design experiments to investigate the catalytic activity of Dichlorobis(triphenylphosphine)cobalt(II) in cross-coupling reactions?

Answer:

- Substrate scope: Test aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor).

- Catalyst loading: Optimize between 1–5 mol% to balance efficiency and cost.

- Kinetic studies: Monitor reaction progress via GC-MS or in-situ IR.

- Control experiments: Compare activity with ligand-free CoCl₂ to confirm phosphine’s role in stabilizing intermediates .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in catalytic performance data across laboratories?

Answer:

Eigenschaften

CAS-Nummer |

14126-40-0 |

|---|---|

Molekularformel |

C36H30Cl2CoP2 |

Molekulargewicht |

654.4 g/mol |

IUPAC-Name |

cobalt(2+);triphenylphosphane;dichloride |

InChI |

InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |

InChI-Schlüssel |

OPRPFIIIFJLFCE-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl |

Kanonische SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Co+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.